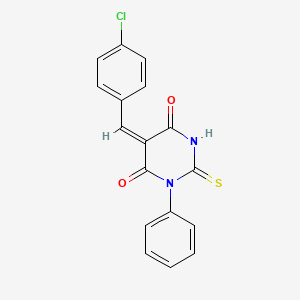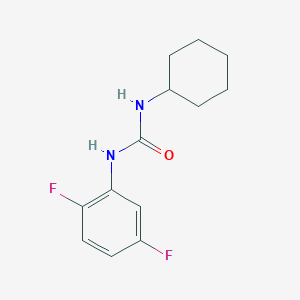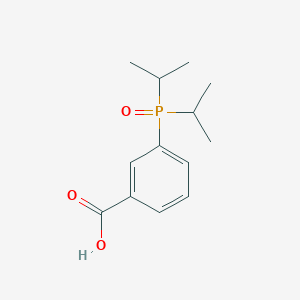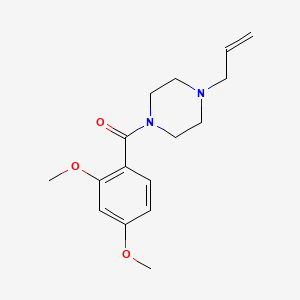
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DCT, is a synthetic compound that belongs to the family of piperidinedicarboxamide derivatives. DCT has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
科学的研究の応用
DCT has been extensively studied for its potential applications in various scientific fields. In medicine, DCT has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of epilepsy, chronic pain, and anxiety disorders. In pharmacology, DCT has been used as a reference compound for the development of new drugs targeting the central nervous system. In neuroscience, DCT has been used as a tool to study the role of voltage-gated sodium channels in neuronal excitability.
作用機序
DCT acts as a sodium channel blocker, which means it inhibits the flow of sodium ions through the voltage-gated sodium channels in neurons. This inhibition leads to a decrease in neuronal excitability and, consequently, a reduction in the frequency and severity of seizures, pain, and anxiety. DCT has also been shown to enhance the activity of GABAergic neurotransmission, which further contributes to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DCT has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and gene expression. DCT has been shown to selectively block the Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels, which are primarily expressed in the central nervous system. This selectivity contributes to the specificity of DCT's effects on neuronal excitability. DCT has also been shown to increase the release of GABA, an inhibitory neurotransmitter, which further contributes to its anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
DCT has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying the role of voltage-gated sodium channels in neuronal excitability. DCT is also relatively stable and easy to handle, which makes it suitable for use in a range of experimental setups. However, DCT has some limitations, including its relatively low potency compared to other sodium channel blockers and its limited selectivity for Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels.
将来の方向性
There are several future directions for research on DCT. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of DCT. Another area of interest is the investigation of the role of DCT in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of DCT as a therapeutic agent for the treatment of anxiety disorders, chronic pain, and epilepsy warrants further investigation. Finally, the development of new experimental approaches to study the effects of DCT on neuronal excitability and neurotransmitter release could lead to a better understanding of its mechanism of action and potential therapeutic applications.
合成法
The synthesis of DCT is a multi-step process that involves the reaction of 3,4-dichloroaniline with N,N-dimethyl-1,4-piperidinedicarboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and chromatography. The final product is a white crystalline solid with a melting point of 192-194°C.
特性
IUPAC Name |
4-N-(3,4-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-11-3-4-12(16)13(17)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVBORLXUCCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5437481.png)
![N-cyclopentyl-N-[(5-methyl-2-thienyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5437485.png)
![4-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5437492.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437499.png)
amine dihydrochloride](/img/structure/B5437502.png)
![4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5437507.png)

![N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5437516.png)
![N-cyclopropyl-1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5437525.png)
![N-1,3-benzodioxol-5-yl-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5437534.png)